molecular formula C19H14BrN3O2 B6580783 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one CAS No. 1207016-17-8

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one

Cat. No.: B6580783
CAS No.: 1207016-17-8
M. Wt: 396.2 g/mol
InChI Key: IKHSCZJMTXNPIZ-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, an oxadiazole ring, and a dihydroquinolinone ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups . The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo reactions such as nucleophilic aromatic substitution, while the oxadiazole ring might participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of the bromine atom might increase its density and boiling point compared to similar compounds without a halogen atom .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include testing its activity against various biological targets, studying its mechanism of action, and optimizing its synthesis for potential industrial production .

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2/c1-11-3-8-16-14(9-11)17(24)15(10-23(16)2)19-21-18(22-25-19)12-4-6-13(20)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHSCZJMTXNPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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